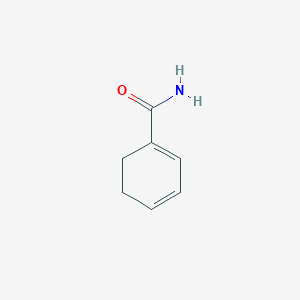
Cyclohexa-1,3-diene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexa-1,3-diene-1-carboxamide is an organic compound that features a cyclohexadiene ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexa-1,3-diene-1-carboxamide can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . The reaction proceeds as follows: [ (CH_2)_4(CHBr)_2 + 2 NaH \rightarrow (CH_2)_2(CH)_4 + 2 NaBr + 2 H_2 ]
Industrial Production Methods
Industrial production of this compound often involves chlorination-dehydrochlorination processes. For example, cyclohexene can be chlorinated to form 1,2-dichlorocyclohexane, which is then dehydrochlorinated to yield cyclohexa-1,3-diene .
Chemical Reactions Analysis
Types of Reactions
Cyclohexa-1,3-diene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexadienone derivatives.
Reduction: Reduction reactions can convert it to cyclohexene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclohexadienone, cyclohexene, and various substituted cyclohexadiene derivatives .
Scientific Research Applications
Cyclohexa-1,3-diene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexa-1,3-diene-1-carboxamide involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, altering their activity and leading to various biochemical effects. The pathways involved often include enzyme inhibition or activation, depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,4-diene: Another isomer of cyclohexadiene, differing in the position of the double bonds.
Cyclohexene: A related compound with a single double bond in the cyclohexane ring.
Benzene: An aromatic compound that can be derived from cyclohexa-1,3-diene through dehydrogenation.
Uniqueness
Cyclohexa-1,3-diene-1-carboxamide is unique due to its combination of a cyclohexadiene ring and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
cyclohexa-1,3-diene-1-carboxamide |
InChI |
InChI=1S/C7H9NO/c8-7(9)6-4-2-1-3-5-6/h1-2,4H,3,5H2,(H2,8,9) |
InChI Key |
OSCFXGJHDOJRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


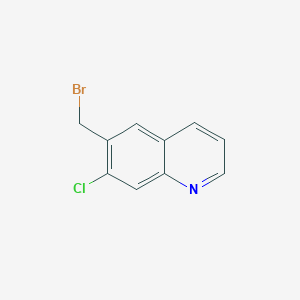
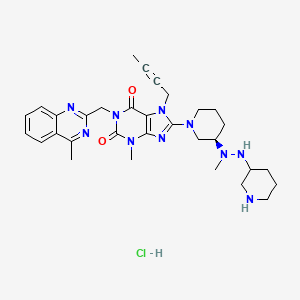
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
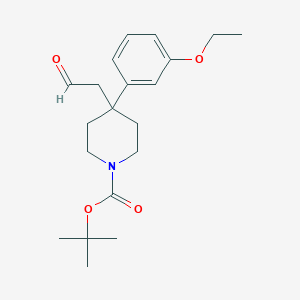
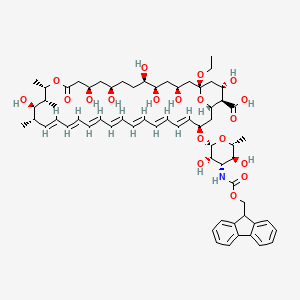

![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
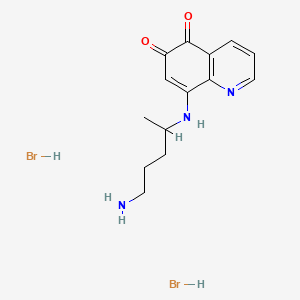
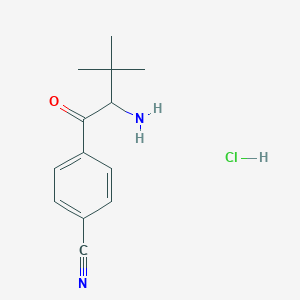
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
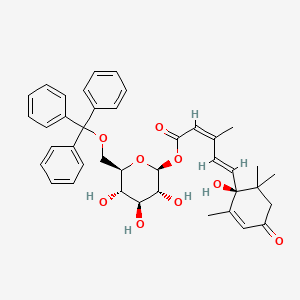
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
